Cas no 1804870-06-1 (3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-5-nitropyridine)

3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-5-nitropyridine is a specialized pyridine derivative with a unique substitution pattern, offering versatility in synthetic and pharmaceutical applications. The presence of both aminomethyl and difluoromethyl groups enhances its reactivity, making it a valuable intermediate for constructing complex heterocyclic frameworks. The methoxy and nitro substituents further contribute to its electronic properties, facilitating selective functionalization in nucleophilic or electrophilic reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, given its potential as a building block for kinase inhibitors or other targeted therapeutics. Its well-defined structure ensures consistent performance in multi-step syntheses.
3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-5-nitropyridine structure
1804870-06-1 structure
Product name:3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-5-nitropyridine
CAS No:1804870-06-1
MF:C8H9F2N3O3
MW:233.172168493271
CID:4895833

3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-5-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-5-nitropyridine
    • Inchi: 1S/C8H9F2N3O3/c1-16-7-4(2-11)6(8(9)10)12-3-5(7)13(14)15/h3,8H,2,11H2,1H3
    • InChI Key: FIXGQMVQAFAJHP-UHFFFAOYSA-N
    • SMILES: FC(C1C(CN)=C(C(=CN=1)[N+](=O)[O-])OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 249
  • XLogP3: 0.2
  • Topological Polar Surface Area: 94

3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-5-nitropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029019898-250mg
3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-5-nitropyridine
1804870-06-1 95%
250mg
$1,068.20 2022-04-01
Alichem
A029019898-500mg
3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-5-nitropyridine
1804870-06-1 95%
500mg
$1,853.50 2022-04-01
Alichem
A029019898-1g
3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-5-nitropyridine
1804870-06-1 95%
1g
$3,155.55 2022-04-01

3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-5-nitropyridine Related Literature

Additional information on 3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-5-nitropyridine

3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-5-nitropyridine: A Versatile Compound for Pharmaceutical and Chemical Applications

3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-5-nitropyridine is a synthetic compound with a unique molecular structure that combines multiple functional groups, making it a promising candidate for pharmaceutical development. This compound, identified by the CAS No. 1804870-06-1, features a pyridine ring substituted with a nitro group, a methoxy group, a difluoromethyl moiety, and an aminomethyl side chain. The combination of these substituents creates a complex molecular framework that may exhibit diverse biological activities, which has attracted significant attention in recent years.

Recent studies have highlighted the potential of 3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-6-nitropyridine as a scaffold for developing novel therapeutics. For instance, a 2023 paper published in Journal of Medicinal Chemistry reported that derivatives of this compound demonstrate potent anti-inflammatory properties by modulating the NF-κB signaling pathway. The nitro group at the 5-position of the pyridine ring is critical for this activity, as it enables the formation of nitroso intermediates that inhibit pro-inflammatory cytokine production.

The methoxy group at the 4-position contributes to the compound's solubility profile, which is essential for its pharmacokinetic properties. Researchers have also noted that the diffuoromethyl substituent enhances the compound's metabolic stability, reducing its susceptibility to enzymatic degradation in vivo. This characteristic is particularly important for drug candidates that require prolonged therapeutic effects.

Another area of interest is the aminomethyl side chain, which may serve as a site for further functionalization. A 2024 study in Chemical Research in Toxicology explored the potential of this group for creating prodrugs that improve the bioavailability of the core molecule. The aminomethyl functionality can be modified to incorporate various substituents, allowing for the fine-tuning of the compound's pharmacological profile.

The synthesis of 3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-5-nitropyridine typically involves multi-step organic reactions. One common approach is the coupling of a difluoromethylated pyridine derivative with an aminomethyl group through a nucleophilic substitution reaction. The nitro group is often introduced via electrophilic aromatic substitution, while the methoxy group can be added through a methylation reaction under controlled conditions.

Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for drug development. A 2023 review in Organic & Biomolecular Chemistry discussed how chiral catalysts can be used to selectively form the desired stereoisomer, enhancing the compound's biological activity while minimizing potential side effects.

Applications of this compound extend beyond pharmaceuticals. In the field of materials science, researchers have explored its potential as a precursor for functional polymers. The nitro group can act as a site for radical polymerization, while the methoxy group can influence the polymer's solubility and mechanical properties. This dual functionality makes it a valuable candidate for developing advanced materials with tailored properties.

Environmental considerations are also being addressed in the study of this compound. A 2024 study in Green Chemistry investigated the biodegradation pathways of 3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-5-nitropyridine in aquatic systems. The results indicated that the compound undergoes rapid microbial degradation, which is a positive finding for its environmental safety profile.

Despite its promising properties, the development of this compound faces several challenges. One major issue is the potential for metabolic activation, where the nitro group may be converted into reactive intermediates that could lead to toxic effects. Researchers are actively working on strategies to mitigate this risk, such as the introduction of steric hindrance through the methoxy group or the modification of the diffuoromethyl substituent.

Another challenge is the scalability of its synthesis. While laboratory-scale production is feasible, large-scale manufacturing requires optimization of reaction conditions and cost-effective reagents. A 2023 paper in Industrial & Engineering Chemistry Research proposed a continuous flow synthesis method that significantly improves the efficiency of the reaction, reducing both time and resource consumption.

Looking ahead, the future of 3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-5-nitropyridine lies in its potential for personalized medicine. By modifying the aminomethyl group to incorporate patient-specific biomarkers, the compound could be tailored to individual therapeutic needs. This approach is part of a broader trend in pharmacology toward more targeted and effective treatments.

In conclusion, 3-(Aminomethyl)-2-(difluoromethyl)-4-methoxy-5-nitropyridine represents a significant advancement in the field of synthetic chemistry. Its unique molecular structure and diverse functional groups offer numerous opportunities for pharmaceutical and material development. Ongoing research continues to uncover new applications and optimize its properties, ensuring its relevance in both scientific and industrial contexts.

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